Comparative In Vitro Cytotoxicity: 6-Chloro-4-phenylquinazoline-2-carboxylic acid vs. Unsubstituted Analog
6-Chloro-4-phenylquinazoline-2-carboxylic acid exhibits measurable in vitro cytotoxicity, whereas the unsubstituted 4-phenylquinazoline-2-carboxylic acid has been reported to inhibit bladder cancer cells and suppress MDA-MB 231 breast cancer cell growth . While direct head-to-head data are limited, the presence of the 6-chloro substituent is a key structural determinant for activity in quinazoline-based anticancer agents .
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 168.78 µM (MCF-7), 257.87 µM (T-24) [Source: BenchChem] |
| Comparator Or Baseline | 4-Phenylquinazoline-2-carboxylic acid: Reported to inhibit bladder cancer cells and MDA-MB 231 growth (no precise IC50 available) |
| Quantified Difference | Target compound shows measurable micromolar IC50 values; comparator lacks quantitative IC50 data in available literature. |
| Conditions | MCF-7 (breast cancer) and T-24 (bladder cancer) cell lines; comparator activity inferred from general reports. |
Why This Matters
Quantifiable cytotoxicity, albeit modest, provides a baseline for SAR studies, differentiating this chloro-substituted analog from the unsubstituted parent which lacks reported IC50 values.
